molecular formula C14H15NO3S B2385248 (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1331593-53-3

(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2385248
M. Wt: 277.34
InChI Key: LIUPZYMGUBLXRJ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as HET0016, is a small molecule inhibitor that has been studied for its potential therapeutic applications. It was first synthesized in 2003 by a team of researchers at the University of Illinois at Chicago, led by Dr. John R. Falck. Since then, HET0016 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential uses in the treatment of various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-hydroxyethylamine with 5-methylfurfural to form the intermediate (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)formamide. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product.

Starting Materials
2-hydroxyethylamine, 5-methylfurfural, thiophene-2-carboxylic acid

Reaction
Step 1: React 2-hydroxyethylamine with 5-methylfurfural in the presence of a catalyst to form (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)formamide., Step 2: React (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)formamide with thiophene-2-carboxylic acid in the presence of a coupling agent to form (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide.

Mechanism Of Action

The mechanism of action of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is related to its ability to inhibit the activity of CYP4A. This enzyme is involved in the metabolism of arachidonic acid, a fatty acid that is involved in the regulation of blood pressure and inflammation. By inhibiting the activity of CYP4A, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide can reduce the production of certain metabolites of arachidonic acid, which can lead to a decrease in blood pressure and a reduction in inflammation. In cancer cells, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of a different enzyme called 20-HETE, which is involved in the regulation of cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide are complex and depend on the specific context in which it is used. In cardiovascular research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to reduce blood pressure and improve vascular function in animal models of hypertension. It has also been shown to reduce inflammation and oxidative stress in the cardiovascular system, which can help to prevent the development of cardiovascular disease. In cancer research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in some cases.

Advantages And Limitations For Lab Experiments

One advantage of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is that it is a relatively simple molecule that can be synthesized using standard organic chemistry techniques. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is that its mechanism of action is complex and not fully understood. This can make it difficult to interpret experimental results and to design effective therapeutic strategies based on its use.

Future Directions

There are several potential future directions for research on (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One area of interest is the development of more specific and potent inhibitors of CYP4A and 20-HETE, which could have greater therapeutic potential than (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide. Another area of interest is the exploration of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide's potential uses in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, there is ongoing research into the mechanisms of action of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide and related compounds, which could lead to a better understanding of their biochemical and physiological effects.

Scientific Research Applications

(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been studied extensively for its potential therapeutic applications, particularly in the fields of cardiovascular and cancer research. In cardiovascular research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of a specific enzyme called CYP4A, which is involved in the regulation of blood pressure and the development of hypertension. In cancer research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.

properties

IUPAC Name

(E)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-4-6-13(18-10)12(16)9-15-14(17)7-5-11-3-2-8-19-11/h2-8,12,16H,9H2,1H3,(H,15,17)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUPZYMGUBLXRJ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C=CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(CNC(=O)/C=C/C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

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